molecular formula C15H14N2O4 B8040323 5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide

5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide

Cat. No.: B8040323
M. Wt: 286.28 g/mol
InChI Key: YJBLMFDCNHHDMZ-UHFFFAOYSA-N
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Description

5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide is a compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. This compound is characterized by its complex structure, which includes both hydroxyl and carbamoyl functional groups, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-carbamoyl-4-hydroxybenzaldehyde with 2-hydroxybenzamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction and conditions used.

Scientific Research Applications

5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The hydroxyl and carbamoyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Carbamoyl-4-hydroxybenzaldehyde
  • 2-Hydroxybenzamide
  • 4-Hydroxybenzamide

Uniqueness

What sets 5-[(3-Carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5-[(3-carbamoyl-4-hydroxyphenyl)methyl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c16-14(20)10-6-8(1-3-12(10)18)5-9-2-4-13(19)11(7-9)15(17)21/h1-4,6-7,18-19H,5H2,(H2,16,20)(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBLMFDCNHHDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)N)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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